3,5-Difluoroaniline
Overview
Description
3,5-Difluoroaniline is an organic compound with the molecular formula C6H5F2N. It is a derivative of aniline, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is a white to yellowish low melting solid and is known for its applications in various chemical syntheses and industrial processes .
Synthetic Routes and Reaction Conditions:
From 1,3,5-Trichlorobenzene: One method involves fluorinating 1,3,5-trichlorobenzene to produce 1,3,5-trifluorobenzene, which is then aminated with aqueous or anhydrous ammonia to yield this compound.
From 2,4,5-Trichloronitrobenzene: Another method involves reacting 2,4,5-trichloronitrobenzene with an alkali metal fluoride in the presence of a polar aprotic solvent at temperatures ranging from 100°C to 250°C.
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with a focus on optimizing yield and cost-effectiveness. The use of 1,3,5-trichlorobenzene as a starting material is particularly favored due to its availability and the relatively straightforward reaction conditions required for its conversion to this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as hydrogen gas in the presence of palladium catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, products like 3,5-difluorobenzenesulfonamide can be formed.
Oxidation Products: Oxidation can lead to the formation of compounds like 3,5-difluorobenzoic acid.
Reduction Products: Reduction can yield compounds like 3,5-difluorodimethylaniline.
Mechanism of Action
Target of Action
The primary target of 3,5-Difluoroaniline is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria . .
Result of Action
In vitro studies have suggested potential nephrotoxic effects of this compound in renal cortical slices obtained from the kidneys of untreated, male Fischer 344 rats .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is known to form explosive mixtures with air on intense heating . It is also advised to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
3,5-Difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceuticals and agrochemicals. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with lysozyme, an enzyme that degrades bacterial cell walls . This interaction is crucial for understanding the compound’s potential antibacterial properties.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated that this compound can induce nephrotoxic effects in renal cortical slices obtained from the kidneys of male Fischer 344 rats . This indicates that the compound can affect kidney cell function and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, the compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways . Additionally, this compound can alter gene expression, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been found to be relatively stable under standard conditions. Prolonged exposure to certain environmental factors can lead to its degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to toxic or adverse effects . For instance, high doses of this compound have been associated with nephrotoxicity in animal models, indicating a threshold effect.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can significantly impact its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in this localization process.
Scientific Research Applications
3,5-Difluoroaniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 3,5-Difluorobenzenamine
- 3,5-Difluorodimethylaniline
- 3,5-Difluorobenzenesulfonamide
Comparison: 3,5-Difluoroaniline is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
3,5-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIBXZRCYFZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059906 | |
Record name | 3,5-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Benzenamine, 3,5-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-39-4 | |
Record name | 3,5-Difluoroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Difluoroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 372-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 3,5-difluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,5-Difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,5-DIFLUOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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